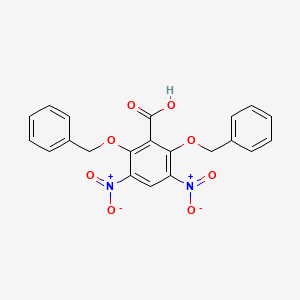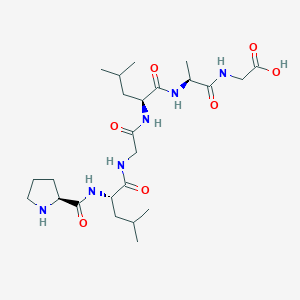
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- is a peptide compound composed of glycine, proline, leucine, and alanine residues. Peptides like this one are essential in various biological processes and have significant potential in therapeutic applications due to their ability to interact with specific molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline or leucine residues, leading to the formation of hydroxyproline or hydroxy-leucine.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Amino acid derivatives with protecting groups, activated using reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid residues, which can exhibit different biological activities or stability profiles.
Applications De Recherche Scientifique
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations for skin health.
Mécanisme D'action
The mechanism of action of Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with receptors to alter neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties, used in Alzheimer’s disease research.
Cyclo-L-prolylglycine: A neuropeptide with mnemotropic and neuroprotective properties.
Uniqueness
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability profiles. Its combination of glycine, proline, leucine, and alanine residues allows it to interact with a unique set of molecular targets, making it valuable for therapeutic and research applications.
Propriétés
Numéro CAS |
726172-45-8 |
|---|---|
Formule moléculaire |
C24H42N6O7 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H42N6O7/c1-13(2)9-17(30-23(36)16-7-6-8-25-16)22(35)26-11-19(31)29-18(10-14(3)4)24(37)28-15(5)21(34)27-12-20(32)33/h13-18,25H,6-12H2,1-5H3,(H,26,35)(H,27,34)(H,28,37)(H,29,31)(H,30,36)(H,32,33)/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
CTVSTBZSGZTUJX-XSLAGTTESA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)

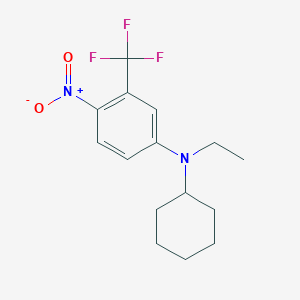

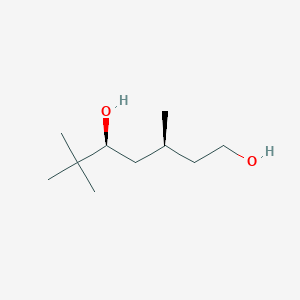
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

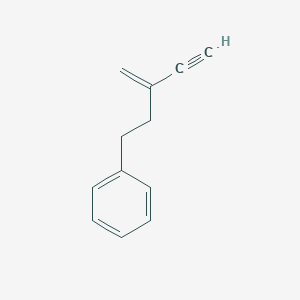
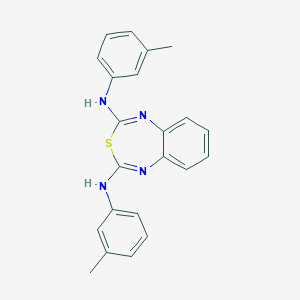

![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
